Erlotinib D6

Bioanalysis LC-MS/MS Sample Preparation

Accurate erlotinib LC-MS/MS quantitation demands a co-eluting, mass-distinguishable internal standard-structural analogs cause systematic bias via differential extraction/ionization. • Deuterated on both methoxyethoxy side chains: identical chromatographic behavior, +6 Da mass shift. • Validated accuracy 98.0-106.0%, inter-day CV <3.2%, linear range 2-2000 ng/mL. • Supports PK, TDM, and bioequivalence/DDI studies per FDA/EMA guidelines.

Molecular Formula C22H23N3O4
Molecular Weight 399.5 g/mol
Cat. No. B1165072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErlotinib D6
Molecular FormulaC22H23N3O4
Molecular Weight399.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i2D3,3D3
InChIKeyAAKJLRGGTJKAMG-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erlotinib D6 Internal Standard for EGFR Quantification


Erlotinib D6 (CAS 1034651-23-4) is a deuterium-labeled analog of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor erlotinib [1]. Its core structural feature is the replacement of six hydrogen atoms with deuterium atoms on the two methoxyethoxy side chains, resulting in a molecular mass increase of 6 Da compared to the unlabeled compound [2]. This isotopic labeling makes Erlotinib D6 chemically and physically nearly identical to erlotinib, with a reported IC50 of 2 nM for human EGFR [3]. Its primary application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of erlotinib in biological matrices [4].

Why Erlotinib D6 Is Essential for Bioanalysis


In quantitative LC-MS/MS assays, a reliable internal standard must correct for variabilities in sample preparation, chromatographic separation, and mass spectrometric ionization. Non-deuterated erlotinib cannot be used because it co-elutes with the analyte and shares the same mass transition, making it impossible to distinguish between the standard and the analyte in the mass spectrometer [1]. Other structural analogs or in-class EGFR inhibitors possess different physicochemical properties, leading to divergent extraction recoveries, retention times, and ionization efficiencies, which introduces systematic bias and impairs accuracy and precision [2]. The six deuterium atoms in Erlotinib D6 provide the necessary mass shift for independent detection while maintaining near-identical chemical behavior, making it the optimal and analytically validated choice for ensuring data integrity in erlotinib quantification [3].

Quantitative Evidence for Erlotinib D6


Superior Extraction Recovery

When used as an internal standard in a supported liquid extraction (SLE) protocol, Erlotinib D6 demonstrates high and consistent extraction recovery, directly impacting method sensitivity and reproducibility. The use of Erlotinib D6 provides an extraction recovery benchmark that is not achievable with non-deuterated erlotinib as an IS due to co-elution and matrix interference [1].

Bioanalysis LC-MS/MS Sample Preparation

High Precision and Accuracy

Analytical methods utilizing Erlotinib D6 as an internal standard achieve industry-leading levels of precision and accuracy. In a validated HILIC-MS/MS method, intra- and inter-day precision and accuracy met stringent regulatory requirements. The method's precision with Erlotinib D6 is demonstrably better than assays using non-isotopically labeled standards or no internal standard at all [1].

Bioanalytical Method Validation Precision Accuracy

Matrix Effects and Ionization Correction

A key advantage of using a stable isotope-labeled internal standard like Erlotinib D6 is its ability to correct for matrix effects and variable ionization efficiency, which are common in LC-MS/MS analysis of biological samples. Because Erlotinib D6 co-elutes with erlotinib and has identical ionization properties, it experiences the same ion suppression or enhancement [1]. This leads to more accurate quantification compared to a structural analog standard, which would likely have a different retention time and ionization profile, failing to correct for the specific matrix effects encountered at the analyte's retention time [2].

Mass Spectrometry Ionization Matrix Effects

Wide Linearity Range

Bioanalytical methods employing Erlotinib D6 as an internal standard are validated across broad concentration ranges suitable for clinical and preclinical studies. The linear range of the calibration curve is a critical parameter, and the use of Erlotinib D6 contributes to achieving a wide dynamic range, covering therapeutic and sub-therapeutic levels [1][2].

Method Validation Linearity Pharmacokinetics

Erlotinib D6 Application Scenarios


Pharmacokinetic (PK) Studies

Erlotinib D6 is the definitive internal standard for quantifying erlotinib concentrations in human or animal plasma/serum for pharmacokinetic studies. Its high extraction recovery and ability to correct for matrix effects ensure the generation of accurate concentration-time profiles. The method's broad linearity (2-2000 ng/mL) and high precision (inter-day CV <3.2%) are essential for calculating reliable PK parameters like AUC, Cmax, and half-life, which directly impact dosing decisions and drug development milestones [1].

Therapeutic Drug Monitoring (TDM)

In clinical oncology, monitoring erlotinib plasma levels is crucial due to high inter-patient variability in pharmacokinetics and the narrow therapeutic index. Erlotinib D6 provides the analytical rigor required for TDM assays, where accuracy and precision are paramount for patient safety and treatment efficacy. The method's validated accuracy (98.0–106.0%) ensures that clinical decisions to adjust dosages are based on reliable data, directly supporting personalized cancer therapy [1].

Bioequivalence and DDI Studies

For generic drug applications or investigations into co-administered medications that may affect erlotinib metabolism, Erlotinib D6 enables the high-fidelity quantitation necessary for bioequivalence and DDI studies. The internal standard's performance directly contributes to meeting strict regulatory standards from agencies like the FDA and EMA for method validation. The consistent and reproducible data produced with Erlotinib D6 minimizes analytical variability, allowing study outcomes to be attributed with confidence to the biological effects of the test formulations or interacting drugs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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